molecular formula C14H19NO2 B5014950 phenyl N-cycloheptylcarbamate

phenyl N-cycloheptylcarbamate

Cat. No.: B5014950
M. Wt: 233.31 g/mol
InChI Key: AVWDQOMUGUZXQC-UHFFFAOYSA-N
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Description

Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general structure R-O-CO-NH2, where R is an organic group . The phenyl group is a cyclic group of atoms with the formula C6H5, often represented by the symbol Ph . It’s closely related to benzene and can be viewed as a benzene ring, minus a hydrogen .


Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis, reverting back to the parent alcohol and an amine . The phenyl group, being an aromatic system, can participate in various reactions such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of “phenyl cycloheptylcarbamate” would depend on its specific structure . Carbamates generally have moderate polarity, and the presence of a phenyl group could introduce aromaticity and potential π-π interactions .

Mechanism of Action

The mechanism of action would depend on the specific application of “phenyl cycloheptylcarbamate”. For example, many carbamates are used as pesticides, where they inhibit acetylcholinesterase in pests .

Future Directions

The future directions would depend on the specific applications of “phenyl cycloheptylcarbamate”. Carbamates have a wide range of uses, from pesticides to pharmaceuticals, and research is ongoing to develop new carbamate-based materials .

Properties

IUPAC Name

phenyl N-cycloheptylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-14(17-13-10-6-3-7-11-13)15-12-8-4-1-2-5-9-12/h3,6-7,10-12H,1-2,4-5,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWDQOMUGUZXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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